molecular formula C9H13N3 B3060847 2-[(3-methylphenyl)methyl]guanidine CAS No. 91267-29-7

2-[(3-methylphenyl)methyl]guanidine

Cat. No.: B3060847
CAS No.: 91267-29-7
M. Wt: 163.22 g/mol
InChI Key: VFVQFIWHMSRFPF-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl]guanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and synthetic applications . This compound features a guanidine group attached to a 3-methylphenylmethyl moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylphenyl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-methylbenzylamine with a guanidylating agent such as S-methylisothiourea under basic conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted guanidine derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVQFIWHMSRFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238470
Record name Guanidine, (m-methylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91267-29-7
Record name Guanidine, (m-methylbenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091267297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, (m-methylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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